![molecular formula C15H12F3N5O B292225 5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292225.png)
5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group and an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and azo coupling reactions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol. The regioselectivity of the reaction can be controlled using specific leaving groups, where the initial condensation proceeds via an addition–elimination mechanism .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethylformamide (DMF), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also induce apoptosis in cancer cells by disrupting cellular signaling pathways and triggering programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fusion, exhibiting distinct biological activities.
Uniqueness
5,7-dimethyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to its trifluoromethyl group and azo linkage, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12F3N5O |
|---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
5,7-dimethyl-3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H12F3N5O/c1-8-6-9(2)23-13(19-8)12(14(24)22-23)21-20-11-5-3-4-10(7-11)15(16,17)18/h3-7H,1-2H3,(H,22,24) |
InChI Key |
FQVAFGRKZUFQLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=CC(=C3)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-cyano-7-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292142.png)
![Ethyl 6-cyano-5-oxo-1-phenyl-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292144.png)
![Ethyl 6-cyano-1-(2-fluorophenyl)-5-oxo-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292148.png)
![2-[3,5-di(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B292150.png)
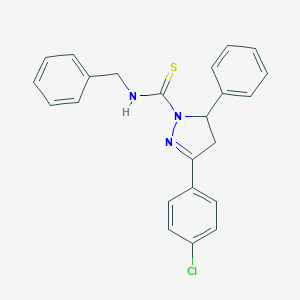
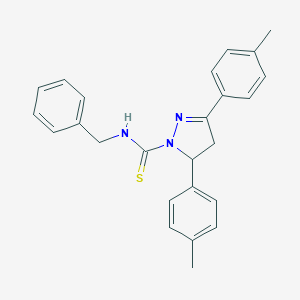

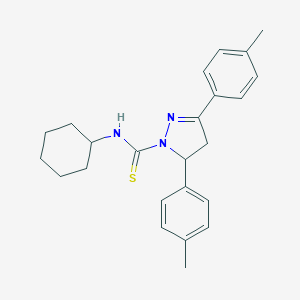
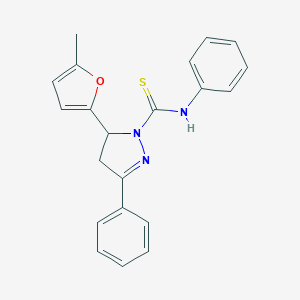
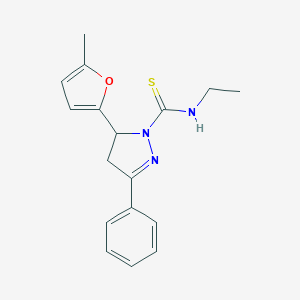
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)

![1-{2-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}indoline](/img/structure/B292162.png)
![1-{2-[3,5-di(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-4-phenylpiperazine](/img/structure/B292165.png)
